2-Propanol, 1-chloro-3-(phenylthio)-
Description
Contextualization of Halogenated Thioethers in Modern Organic Synthesis
Halogenated thioethers are a class of organic compounds characterized by the presence of both a halogen atom and a thioether functional group. This combination of functionalities imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The thioether moiety, with its nucleophilic sulfur atom, can participate in a variety of transformations, including oxidation to sulfoxides and sulfones, or alkylation to form sulfonium (B1226848) salts. youtube.com The halogen atom, typically chlorine or bromine, serves as a good leaving group in nucleophilic substitution reactions. This dual reactivity allows for the sequential and selective modification of different parts of the molecule, a key strategy in the construction of complex molecular architectures.
Significance of the 2-Propanol, 1-chloro-3-(phenylthio)- Scaffold in Chemical Research
The scaffold of 2-Propanol, 1-chloro-3-(phenylthio)- is of particular interest due to the 1,2-relationship between the hydroxyl and chloro groups, which is characteristic of a chlorohydrin. This arrangement allows for the facile formation of an epoxide ring upon treatment with a base. wikipedia.orgyoutube.com The resulting epoxide, a phenylthiomethyl oxirane, is a highly valuable synthetic intermediate. Epoxides are versatile electrophiles that can be opened by a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized compounds with well-defined stereochemistry. youtube.comrsc.orgnih.gov The presence of the phenylthio group further enhances the synthetic utility of this scaffold, as the sulfur atom can be used to direct further reactions or can be incorporated into the final target molecule, where it may play a role in biological activity.
Review of the Historical Trajectory and Foundational Studies of Analogous Compounds
The chemistry of halohydrins has a long and rich history, dating back to the 19th century with the work of Wurtz on the synthesis of ethylene (B1197577) chlorohydrin. wikipedia.org These early studies laid the groundwork for understanding the reactivity of this important functional group, particularly their conversion to epoxides. wikipedia.org The synthesis of thioethers also has a long history, with the Williamson ether synthesis being adapted for the preparation of thioethers by reacting a thiolate with an alkyl halide. masterorganicchemistry.com Foundational studies on the reaction of epoxides with thiols further expanded the toolbox for the synthesis of β-hydroxy thioethers. utwente.nl The development of these fundamental reactions provided the chemical basis for the synthesis and subsequent transformations of molecules like 2-Propanol, 1-chloro-3-(phenylthio)-.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-phenylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJXSXVAGXQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455027 | |
| Record name | 2-Propanol, 1-chloro-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-86-3 | |
| Record name | 2-Propanol, 1-chloro-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Chemical Transformations of 2 Propanol, 1 Chloro 3 Phenylthio
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a versatile functional group that can undergo oxidation, dehydration, and substitution reactions like esterification and etherification.
Oxidation Reactions (e.g., to Ketones)
The secondary alcohol in 2-Propanol, 1-chloro-3-(phenylthio)- can be oxidized to form the corresponding ketone, 1-chloro-3-(phenylthio)propan-2-one. A variety of oxidizing agents can accomplish this transformation. For laboratory-scale synthesis, reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC) or chromic acid (generated from chromium trioxide and sulfuric acid, also known as the Jones reagent), are commonly employed for the oxidation of secondary alcohols to ketones. Other modern reagents are also effective and may offer milder conditions or higher selectivity.
| Oxidizing Agent | Expected Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 1-chloro-3-(phenylthio)propan-2-one | Dichloromethane (CH₂Cl₂) |
| Chromic Acid (H₂CrO₄) / Jones Reagent | 1-chloro-3-(phenylthio)propan-2-one | Acetone, Sulfuric Acid |
| Sodium Hypochlorite (NaOCl) | 1-chloro-3-(phenylthio)propan-2-one | Acetic Acid |
| Dess-Martin Periodinane | 1-chloro-3-(phenylthio)propan-2-one | Dichloromethane (CH₂Cl₂) |
This table presents plausible oxidation reactions based on the known reactivity of secondary alcohols.
Dehydration Processes
Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of an alkene through the elimination of a water molecule. chemguide.co.uk This reaction typically requires heating in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uk The process involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation intermediate. chemguide.co.uk Subsequent removal of a proton from an adjacent carbon atom yields the alkene. For 2-Propanol, 1-chloro-3-(phenylthio)-, this could potentially lead to a mixture of alkene isomers, primarily 1-chloro-3-(phenylthio)prop-1-ene. The stability of the intermediate carbocation can influence the reaction pathway and may lead to rearrangements. learncbse.in
Esterification and Etherification Reactions
Esterification: The secondary alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides and acid anhydrides) to form esters. Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is an equilibrium process that can be driven to completion by removing water as it is formed or by using an excess of the alcohol or carboxylic acid. masterorganicchemistry.com Alternatively, more reactive acylating agents provide a more direct route to the ester. organic-chemistry.org
Enzymatic methods have also been shown to be effective for similar molecules. For instance, the enantioselective transesterification of (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol using a lipase (B570770) catalyst has been successfully demonstrated, highlighting a modern approach to creating chiral esters from related chlorohydrins. mdpi.com
| Reagent | Product Type | Example Product |
| Acetic Acid (CH₃COOH) + H⁺ catalyst | Acetate Ester | 1-chloro-3-(phenylthio)propan-2-yl acetate |
| Acetyl Chloride (CH₃COCl) | Acetate Ester | 1-chloro-3-(phenylthio)propan-2-yl acetate |
| Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester | 1-chloro-3-(phenylthio)propan-2-yl acetate |
| Vinyl Acetate + Lipase | Acetate Ester | 1-chloro-3-(phenylthio)propan-2-yl acetate |
This table illustrates potential esterification products.
Etherification: The alcohol can also be converted into an ether. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the corresponding ether, such as 1-chloro-3-(phenylthio)-2-methoxypropane.
Reactivity of the Chlorinated Carbon Center
The primary carbon atom bonded to chlorine is an electrophilic site, making it susceptible to both nucleophilic substitution and elimination reactions.
Nucleophilic Displacement Reactions
The primary alkyl chloride is expected to readily undergo nucleophilic substitution, likely via an Sₙ2 mechanism. sydney.edu.au This reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. A wide variety of nucleophiles can be used to introduce different functional groups at this position. science.gov
| Nucleophile | Product Name |
| Hydroxide (OH⁻) | 1-(phenylthio)propane-1,2-diol |
| Cyanide (CN⁻) | 3-hydroxy-4-(phenylthio)butanenitrile |
| Azide (N₃⁻) | 1-azido-3-(phenylthio)propan-2-ol |
| Iodide (I⁻) | 1-iodo-3-(phenylthio)propan-2-ol |
| Thiophenolate (PhS⁻) | 1,3-bis(phenylthio)propan-2-ol |
This table provides examples of potential products from nucleophilic substitution reactions.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 2-Propanol, 1-chloro-3-(phenylthio)- can undergo an elimination reaction (dehydrochlorination) to form an alkene. libretexts.org This E2 reaction involves the abstraction of a proton from the carbon adjacent to the chlorinated carbon (the β-carbon), with the simultaneous departure of the chloride ion, leading to the formation of a double bond. youtube.com The expected product would be 3-(phenylthio)prop-1-en-2-ol.
A significant competing pathway for halohydrins is intramolecular cyclization. wikipedia.org In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon-bearing chlorine atom to displace the chloride and form a three-membered ring, an epoxide. chemistrysteps.com This intramolecular Sₙ2 reaction would yield (phenylthiomethyl)oxirane. This type of reaction is a well-established method for synthesizing epoxides from halohydrins. wikipedia.org The reaction conditions, particularly the choice of base and solvent, would influence the competition between intermolecular substitution, elimination, and intramolecular epoxide formation. byjus.comlearncbse.in
Chemical Reactivity of the Phenylthio Moiety
The sulfur atom of the phenylthio group in 2-Propanol, 1-chloro-3-(phenylthio)- is nucleophilic and can be readily oxidized or participate in various coupling reactions. This reactivity makes the phenylthio moiety a versatile functional handle for further molecular elaboration.
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167), 1-chloro-3-(phenylsulfinyl)propan-2-ol, or further to the sulfone, 1-chloro-3-(phenylsulfonyl)propan-2-ol. The choice of oxidant and reaction conditions determines the extent of oxidation. Mild oxidizing agents tend to favor the formation of the sulfoxide, while stronger oxidants or stoichiometric amounts of oxidant lead to the sulfone.
Controlled oxidation is crucial to prevent undesired side reactions, such as oxidation of the alcohol functionality. A variety of reagents are known to effect these transformations on similar sulfide (B99878) substrates. For instance, hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, are commonly employed for the synthesis of sulfoxides. Stronger oxidizing agents like potassium permanganate (B83412) or excess m-CPBA can be used to obtain the sulfone.
Table 1: Hypothetical Oxidation Conditions for 2-Propanol, 1-chloro-3-(phenylthio)-
| Oxidizing Agent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) |
| H₂O₂ (30%) | 1.1 | Methanol | 0 | 1-chloro-3-(phenylsulfinyl)propan-2-ol | 92 |
| m-CPBA | 1.0 | Dichloromethane | -20 | 1-chloro-3-(phenylsulfinyl)propan-2-ol | 95 |
| Oxone® | 1.2 | Methanol/Water | 25 | 1-chloro-3-(phenylsulfinyl)propan-2-ol | 88 |
| m-CPBA | 2.2 | Dichloromethane | 25 | 1-chloro-3-(phenylsulfonyl)propan-2-ol | 90 |
| KMnO₄ | 2.1 | Acetic Acid | 25 | 1-chloro-3-(phenylsulfonyl)propan-2-ol | 85 |
The phenylthio group serves as a valuable precursor for a variety of other functional groups. Its ability to be transformed under relatively mild conditions enhances the synthetic utility of 2-Propanol, 1-chloro-3-(phenylthio)-. For example, the sulfide can be a precursor to a sulfonium (B1226848) salt by alkylation, which can then undergo various nucleophilic substitution reactions.
Furthermore, the oxidation of the phenylthio group to a sulfoxide or sulfone dramatically alters its chemical properties. The resulting sulfoxide can act as a chiral auxiliary in asymmetric synthesis or undergo thermal elimination to introduce a double bond. The sulfone is an excellent leaving group and can be displaced by a wide range of nucleophiles, a transformation that is particularly useful in the Julia-Lythgoe olefination and related reactions. This versatility allows for the introduction of diverse structural motifs, highlighting the importance of the phenylthio moiety as a synthetic handle.
Investigations into Multi-functional Reactivity and Cascade Pathways
For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then displace the adjacent chlorine atom in an intramolecular Williamson ether synthesis to form an epoxide, 2-((phenylthio)methyl)oxirane. This epoxide is a versatile intermediate itself, susceptible to ring-opening by a variety of nucleophiles.
Alternatively, the nucleophilic sulfur atom could potentially participate in cyclization reactions. For example, under specific conditions, it might be possible to induce a reaction cascade involving the chloro, hydroxyl, and phenylthio groups, leading to the formation of sulfur-containing heterocyclic compounds. While specific studies on 2-Propanol, 1-chloro-3-(phenylthio)- are not extensively documented, the inherent reactivity of its constituent functional groups suggests a rich potential for the development of novel cascade pathways. Further research in this area could uncover new and efficient routes to complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Propanol, 1 Chloro 3 Phenylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Propanol, 1-chloro-3-(phenylthio)-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed. While direct experimental spectra for this specific compound are not widely published, a detailed prediction of the expected chemical shifts and coupling patterns can be inferred from data on analogous structures and the fundamental principles of NMR.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.5 ppm, likely as a complex multiplet. The methine proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely resonate as a multiplet around 3.8-4.2 ppm, its splitting pattern dictated by the adjacent methylene (B1212753) protons. The two sets of methylene protons (-CH₂Cl and -CH₂S-) would be diastereotopic and are expected to show complex splitting patterns. The protons of the chloromethyl group (-CH₂Cl) are predicted to be in the range of 3.6-3.8 ppm, while the protons of the thiomethylene group (-CH₂SPh) would likely appear slightly upfield, around 3.1-3.3 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl group carbons are expected to produce several signals in the aromatic region (125-140 ppm). The carbon attached to the sulfur atom (ipso-carbon) would be found around 135-140 ppm. The carbon bearing the hydroxyl group (-C(OH)-) is anticipated to have a chemical shift in the range of 65-75 ppm. The carbon of the chloromethyl group (-CH₂Cl) would likely resonate around 45-55 ppm, while the carbon of the thiomethylene group (-CH₂SPh) is predicted to be in the 35-45 ppm range.
2D NMR Techniques: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the methine proton and the protons of the two methylene groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Protons | 7.2-7.5 (m) | 125-140 |
| -CH(OH)- | 3.8-4.2 (m) | 65-75 |
| -CH₂Cl | 3.6-3.8 (m) | 45-55 |
| -CH₂SPh | 3.1-3.3 (m) | 35-45 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Propanol, 1-chloro-3-(phenylthio)-. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ range. The C-S stretching vibration of the thioether linkage is expected to give a weak absorption band in the 600-800 cm⁻¹ region. The C-Cl stretching vibration would likely be found in the 600-800 cm⁻¹ range as well, potentially overlapping with the C-S stretch. The C-O stretching of the secondary alcohol would appear as a strong band between 1000 and 1100 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more prominent signal in the Raman spectrum. The C-Cl stretch is also expected to be Raman active.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -OH | O-H Stretch | 3200-3600 (broad, strong) | IR |
| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850-3000 | IR, Raman |
| Aromatic C=C | C=C Stretch | 1450-1600 | IR, Raman |
| C-O | C-O Stretch | 1000-1100 (strong) | IR |
| C-S | C-S Stretch | 600-800 (weak) | IR, Raman |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For 2-Propanol, 1-chloro-3-(phenylthio)-, the molecular ion peak (M⁺) would be expected in the mass spectrum, and due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would also be observed. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the oxygen and sulfur atoms.
Alpha-cleavage next to the hydroxyl group could lead to the loss of a chloromethyl radical (•CH₂Cl) or a phenylthiomethyl radical (•CH₂SPh). The loss of a chlorine atom or a hydrogen chloride molecule (HCl) are also common fragmentation pathways for chlorinated compounds. Fragmentation of the phenylthio group could result in a characteristic ion at m/z 109, corresponding to the phenylthio cation ([C₆H₅S]⁺). Another likely fragmentation would be the cleavage of the C-S bond, leading to ions corresponding to the propanol-chloride fragment and the phenyl radical.
Predicted Key Mass Spectral Fragments
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 218/220 | [C₉H₁₁ClOS]⁺ | Molecular Ion (M⁺/M+2) |
| 183 | [C₉H₁₁OS]⁺ | Loss of Cl• |
| 169 | [C₈H₈OS]⁺ | Loss of •CH₂Cl |
| 123 | [C₆H₅S-CH₂]⁺ | Cleavage of C-C bond |
| 109 | [C₆H₅S]⁺ | Cleavage of C-S bond |
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining suitable single crystals of 2-Propanol, 1-chloro-3-(phenylthio)- itself might be challenging, the preparation of a crystalline derivative can facilitate this analysis.
By reacting the hydroxyl group with a suitable reagent to form, for example, an ester or a urethane, a derivative with a higher propensity for crystallization can be synthesized. Once a suitable crystal is grown, it can be subjected to X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. This unambiguous structural information is invaluable for confirming the connectivity and stereochemistry of the compound.
Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography)
Chromatographic techniques are essential for assessing the purity of 2-Propanol, 1-chloro-3-(phenylthio)- and for its separation from reaction byproducts or impurities. Gas chromatography (GC) is a particularly suitable method for this purpose, given the likely volatility of the compound.
For the GC analysis of this compound, a capillary column with a non-polar or moderately polar stationary phase, such as a DB-5 or DB-17, would likely provide good separation. The choice of detector is also crucial; a Flame Ionization Detector (FID) would offer high sensitivity for this organic analyte, while a Mass Spectrometer (MS) as a detector (GC-MS) would provide both separation and structural identification of the main component and any impurities.
Due to the presence of a polar hydroxyl group, derivatization might be employed to improve the peak shape and reduce tailing. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or reaction with phenylboronic acid are common derivatization strategies for alcohols that can enhance their volatility and thermal stability, leading to more accurate and reproducible quantitative analysis. nih.gov
Typical Gas Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5 (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization (optional) | Silylation or reaction with phenylboronic acid |
Exploration of Structure Activity Relationships and Molecular Design Principles for 2 Propanol, 1 Chloro 3 Phenylthio Derivatives
Impact of Stereochemistry on Molecular Recognition and Interactions
There is no specific research available in the public domain that details the impact of the stereochemistry of 2-Propanol, 1-chloro-3-(phenylthio)- on its molecular recognition and interactions. The molecule contains a chiral center at the second carbon of the propanol (B110389) chain, which means it can exist as two enantiomers, (R)- and (S)-2-Propanol, 1-chloro-3-(phenylthio)-. In principle, these enantiomers could exhibit different biological activities or chemical interactions due to their distinct three-dimensional arrangements. However, without experimental or computational studies, any discussion on how these stereoisomers might differentially interact with chiral environments, such as enzymes or receptors, would be purely speculative.
Influence of Substituents on the Reactivity and Potential Utility of Derivatives
The following table illustrates hypothetical substituent effects based on general organic chemistry principles, but it is important to note that this is not based on experimental data for the target compound.
| Substituent on Phenyl Ring | Expected Electronic Effect | Potential Impact on Reactivity of Phenylthio Moiety |
| -NO₂ (nitro) | Electron-withdrawing | Decrease nucleophilicity of sulfur |
| -OCH₃ (methoxy) | Electron-donating | Increase nucleophilicity of sulfur |
| -Cl (chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate influence on sulfur nucleophilicity |
| -CH₃ (methyl) | Electron-donating | Increase nucleophilicity of sulfur |
Rational Design Strategies for Novel Derivatives with Tuned Chemical Properties
The absence of foundational research on the structure-activity relationships of 2-Propanol, 1-chloro-3-(phenylthio)- means that there are no established rational design strategies for creating novel derivatives with specific, tuned chemical properties. The development of such strategies would first require a baseline understanding of the compound's chemical and physical properties, its mechanism of action in a particular context (if any), and the identification of key structural features that govern its activity. As this foundational knowledge is not available, any proposed design strategies would be without a scientific basis.
Applications and Emerging Roles of 2 Propanol, 1 Chloro 3 Phenylthio in Advanced Chemical Synthesis
Utilization as a Versatile Building Block for Complex Organic Molecules
The utility of 2-Propanol, 1-chloro-3-(phenylthio)- as a building block stems from the distinct reactivity of its three functional groups. The hydroxyl (-OH) group can undergo reactions typical of alcohols, such as oxidation or esterification. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, and the phenylthio group (S-Ph) can be modified, for instance, through oxidation to sulfoxides or sulfones, or cleaved under specific conditions. This inherent functionality makes it a valuable synthon for creating diverse molecular architectures.
Related phenylthio alcohol compounds, such as 2-(Phenylthio)ethanol, have been utilized in the synthesis of important heterocyclic compounds like indole, benzofuran, and benzothiophene. smolecule.com This highlights the potential of the phenylthio alcohol scaffold in constructing complex, biologically relevant molecules. The strategic, sequential reaction of the different functional groups in 2-Propanol, 1-chloro-3-(phenylthio)- allows for its incorporation into elaborate molecular frameworks, demonstrating its role as a key intermediate in multi-step organic synthesis. smolecule.comacsgcipr.org
Application as an Intermediate in Fine Chemical Synthesis (e.g., Pharmaceutical and Agrochemical Precursors)
The structural framework of chloropropanol (B1252657) derivatives is crucial in the synthesis of various fine chemicals, particularly in the agrochemical sector. While direct application of 2-Propanol, 1-chloro-3-(phenylthio)- is not extensively documented, closely related chloropropanol structures are pivotal intermediates in the production of potent fungicides.
A significant example is the synthesis of prothioconazole (B1679736), a broad-spectrum triazole thione fungicide. cabidigitallibrary.orgherts.ac.uk The synthesis pathways for prothioconazole and its key intermediates, such as 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, rely on a chloropropanol backbone. herts.ac.uknih.govgoogle.com The synthesis involves creating a complex chloropropanol derivative which then undergoes further reactions, including epoxidation and reaction with hydrazine, to form the final active compound. herts.ac.ukgoogle.com The presence of the chloro and hydroxyl groups on a propyl chain is a shared and essential feature, underscoring the importance of this class of compounds as precursors in the agrochemical industry.
Development of Specialty Chemicals and Functional Materials from 2-Propanol, 1-chloro-3-(phenylthio)- Derivatives
The development of specialty chemicals and functional materials often relies on monomers with specific, reactive functional groups. Phenylthio alcohol derivatives offer potential in this area. For instance, 2-(Phenylthio)ethanol has been used to prepare 4-[2-(phenylthio)ethoxy]phthalonitrile, a precursor for phthalocyanines. Phthalocyanines are large, aromatic macrocycles used as robust dyes and functional materials in electronics.
The potential exists to leverage the functional groups of 2-Propanol, 1-chloro-3-(phenylthio)- for polymerization or for grafting onto material surfaces. The hydroxyl group can be used for polyester (B1180765) or polyurethane synthesis, while the chloro- and phenylthio- groups can be used for post-polymerization modification, introducing specific properties such as refractive index modulation, thermal stability, or affinity for metal ions.
Role in Ligand Design for Catalytic Systems
Thioether-containing ligands have become increasingly important in the design of catalysts for organic synthesis. researchgate.net The sulfur atom in a thioether can coordinate to a metal center, and when combined with another nearby donor atom, it can form a stable chelate structure. The 2-Propanol, 1-chloro-3-(phenylthio)- molecule contains both a sulfur (thioether) and an oxygen (alcohol) atom, making its derivatives potential candidates for bidentate S,O-ligands.
Such S,O-ligands have been successfully used in palladium-catalyzed C-H olefination of thiophenes. researchgate.net Furthermore, ruthenium complexes incorporating thioether-functionalized ligands have shown activity in the synthesis of amides from alcohols and amines. researchgate.net While 2-Propanol, 1-chloro-3-(phenylthio)- itself has not been explicitly cited for this purpose, its core structure provides a straightforward template for designing new hemilabile ligands that could find applications in asymmetric catalysis and other transition metal-catalyzed reactions. researchgate.netnih.gov
Academic Studies on Biological Activity of Related Phenylthio-Substituted Derivatives
A significant body of academic research has focused on the biological activities of derivatives containing the phenylthio-propanol or related scaffolds. These studies have revealed potent cytotoxic and antifungal properties, suggesting the therapeutic potential of this class of compounds.
Antifungal Activity: Several studies have demonstrated the strong antifungal properties of phenylthio derivatives.
Amino acid derivatives that feature a 1-(phenylthio)propan-2-amine moiety have shown excellent activity against the plant pathogen Phytophthora capsici. tandfonline.com Certain compounds in this series exhibited EC50 values as low as 0.15 μg/mL, surpassing the efficacy of the control fungicide. tandfonline.com
Substituted 3-(phenylthio)quinolinium compounds were found to have remarkable potency against a range of human fungal pathogens, including Cryptococcus neoformans and Candida albicans. nih.govnih.gov
Cytotoxic/Anticancer Activity: The phenylthio-propane skeleton is also a feature in compounds designed as anticancer agents.
A series of 1,3-diphenyl-3-(phenylthio)propan-1-ones were synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. nih.govresearchgate.net The results indicated that all synthesized compounds displayed high cytotoxic activity, in some cases exceeding that of the reference drug Tamoxifen. researchgate.netnih.gov The addition of a tertiary amine side chain, similar to that found in Tamoxifen, was shown to enhance the cytotoxic effects of these compounds on breast cancer cells. nih.gov
These findings underscore the importance of the phenylthio-propane framework as a promising scaffold for the development of new therapeutic agents.
Table of Research Findings on Phenylthio-Substituted Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic (Anticancer) | High cytotoxic activity against MCF-7 breast cancer cells, some more potent than Tamoxifen. | researchgate.netnih.gov |
| 1-(Phenylthio)propan-2-amine derivatives | Fungicidal | Excellent activity against Phytophthora capsici, with some derivatives showing EC50 values as low as 0.15 μg/mL. | tandfonline.com |
| 3-(Phenylthio)quinolinium compounds | Antifungal | Potent activity against human pathogens like Candida albicans and Cryptococcus neoformans. | nih.govnih.gov |
Computational Chemistry and Theoretical Investigations of 2 Propanol, 1 Chloro 3 Phenylthio
Quantum Chemical Calculations for Electronic Structure and Energetic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in defining the electronic structure and energetic properties of organic molecules. For 2-Propanol, 1-chloro-3-(phenylthio)-, these calculations can predict its molecular orbitals, charge distribution, and thermodynamic stability.
The electronic properties are largely governed by the interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl and phenylthio groups, and the flexible propanol (B110389) backbone. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich phenylthio group, while the lowest unoccupied molecular orbital (LUMO) is likely distributed across the C-Cl antibonding orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
Molecular electrostatic potential (MEP) maps can visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the hydroxyl group and the sulfur atom would represent nucleophilic sites, while the hydrogen of the hydroxyl group and the carbon atom bonded to chlorine would be electrophilic centers.
Table 1: Predicted Electronic and Energetic Properties of 2-Propanol, 1-chloro-3-(phenylthio)- This table presents illustrative data based on typical values for similar functional groups calculated at the B3LYP/6-31G(d) level of theory, as specific literature data for this compound is unavailable.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1250 Ha |
Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis
Computational modeling is essential for mapping out potential reaction pathways and understanding the energetics of chemical transformations involving 2-Propanol, 1-chloro-3-(phenylthio)-. Key reactive sites include the carbon bearing the chlorine atom (susceptible to nucleophilic substitution), the hydroxyl group (which can act as a nucleophile or a leaving group), and the phenylthio moiety (which can undergo oxidation).
One of the most probable reactions is the intramolecular cyclization to form a substituted thiirane (B1199164) or oxetane (B1205548), proceeding via an SN2 mechanism where the hydroxyl or thiolate acts as the internal nucleophile, displacing the chloride ion. DFT calculations can be employed to locate the transition state for this cyclization, determining the activation energy and the reaction's feasibility. The calculations would likely show that the formation of a three-membered thiirane ring via attack from the sulfur atom is kinetically favored over the formation of a four-membered oxetane ring.
Transition state analysis provides detailed information about the geometry of the activated complex, including bond lengths and angles at the point of maximum energy along the reaction coordinate. For the intramolecular SN2 reaction, the transition state would feature an elongated C-Cl bond and partially formed C-S or C-O bonds.
Table 2: Illustrative Calculated Activation Energies for Potential Reactions This table provides hypothetical activation energies (ΔG‡) for plausible reaction pathways, as specific computational studies are not available.
| Reaction Pathway | Nucleophile | Product Type | Predicted ΔG‡ (kcal/mol) |
| Intramolecular SN2 | Hydroxyl (alkoxide) | Oxetane | 25 |
| Intramolecular SN2 | Phenylthio | Thiirane | 20 |
| External SN2 | OH⁻ | Diol | 22 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propane (B168953) backbone in 2-Propanol, 1-chloro-3-(phenylthio)- allows for a complex conformational landscape. Rotation around the C1-C2, C2-C3, C2-O, and C3-S bonds gives rise to numerous conformers with distinct energies and populations.
Conformational analysis, typically performed using potential energy surface (PES) scans at a DFT level of theory, can identify the most stable conformers. The stability of these conformers is determined by a balance of steric hindrance between the bulky phenylthio and chloro groups, and intramolecular hydrogen bonding between the hydroxyl group and the chlorine or sulfur atoms. It is expected that conformers allowing for a gauche arrangement that minimizes steric repulsion while enabling weak hydrogen bonding would be among the most stable.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution. By simulating the molecule's trajectory over time in a solvent box (e.g., water or chloroform), MD can reveal preferred solvation structures, the persistence of intramolecular hydrogen bonds, and the timescales of conformational interconversions. The radial distribution functions of solvent molecules around the solute's functional groups can be calculated to understand solvent organization.
Table 3: Predicted Relative Energies of Stable Conformers This table presents hypothetical relative energies for plausible low-energy conformers based on studies of similar 1,3-disubstituted propanols. Energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (Cl-C1-C2-O) | Dihedral Angle (O-C2-C3-S) | Key Interaction | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 60° (gauche) | Intramolecular H-bond (OH···Cl) | 0.0 |
| B | 180° (anti) | 60° (gauche) | Minimal steric hindrance | 0.8 |
| C | 60° (gauche) | 180° (anti) | Intramolecular H-bond (OH···S) | 1.2 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can be used to confirm the structure of a molecule and interpret experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.
For 2-Propanol, 1-chloro-3-(phenylthio)-, the calculated ¹H and ¹³C NMR spectra would show characteristic signals for the propanol backbone, the chloromethyl group, and the phenylthio group. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom bonded to chlorine (C1) would be significantly deshielded, while the carbons of the phenyl ring would show a characteristic pattern depending on their position relative to the sulfur atom.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The spectrum of 2-Propanol, 1-chloro-3-(phenylthio)- is expected to be dominated by π-π* transitions within the phenyl ring, with wavelengths and intensities that can be correlated with specific electronic excitations.
A strong correlation between calculated and experimental spectroscopic data provides confidence in both the structural assignment and the computational methodology.
Table 4: Illustrative Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows a hypothetical comparison between GIAO-DFT calculated and experimental ¹³C NMR chemical shifts (in ppm), demonstrating the expected level of agreement. Experimental data is not available and is presented for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) | "Experimental" Chemical Shift (ppm) | Deviation (ppm) |
| C1 (-CH₂Cl) | 48.5 | 47.9 | +0.6 |
| C2 (-CHOH) | 70.2 | 69.5 | +0.7 |
| C3 (-CH₂S-) | 40.1 | 39.8 | +0.3 |
| Phenyl C (ipso) | 135.8 | 135.2 | +0.6 |
| Phenyl C (ortho) | 130.5 | 129.9 | +0.6 |
| Phenyl C (meta) | 129.3 | 129.0 | +0.3 |
| Phenyl C (para) | 127.0 | 126.5 | +0.5 |
Future Research Trajectories and Unexplored Avenues for 2 Propanol, 1 Chloro 3 Phenylthio
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of functionalized propanols is a cornerstone of organic chemistry. For 2-Propanol, 1-chloro-3-(phenylthio)-, future research could prioritize the development of green and efficient synthetic routes. Current methodologies for similar compounds often rely on traditional techniques that may involve harsh reagents or produce significant waste.
Future synthetic strategies could explore:
Catalytic Asymmetric Synthesis: To produce enantiomerically pure forms of the molecule, which is crucial for applications in life sciences.
Flow Chemistry: For safer, more scalable, and continuous production.
Biocatalysis: Utilizing enzymes to perform specific transformations under mild conditions, reducing the environmental impact.
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Synthesis | High enantiopurity, potential for novel catalysts | Catalyst development and cost |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of 2-Propanol, 1-chloro-3-(phenylthio)- is dictated by its three key functional groups: the hydroxyl, the chloro, and the phenylthio moieties. Future research will likely focus on understanding and exploiting the interplay of these groups to achieve novel chemical transformations.
Key areas for investigation include:
Intramolecular Cyclizations: Exploring conditions to form cyclic ethers or thioethers, which are common scaffolds in pharmaceuticals and natural products.
Cross-Coupling Reactions: Utilizing the chloro or phenylthio groups as handles for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: Investigating the selective transformation of the hydroxyl and sulfide (B99878) groups to access a wider range of derivatives.
Exploration of Undiscovered Applications in Material Science and Life Sciences
The unique combination of functional groups in 2-Propanol, 1-chloro-3-(phenylthio)- suggests potential applications in diverse fields, although no specific applications have been reported to date.
Material Science: The phenylthio group could impart interesting properties to polymers or other materials, such as refractive index modification or thermal stability. The chloro and hydroxyl groups offer sites for polymerization or grafting onto surfaces.
Life Sciences: Many compounds with similar structural motifs exhibit biological activity. Future research could involve screening 2-Propanol, 1-chloro-3-(phenylthio)- and its derivatives for potential pharmaceutical or agrochemical applications.
Advanced Mechanistic and Kinetic Investigations of its Reactions
A fundamental understanding of how 2-Propanol, 1-chloro-3-(phenylthio)- reacts is essential for optimizing its use and discovering new applications. Advanced mechanistic and kinetic studies could provide valuable insights.
Future research in this area might involve:
Computational Modeling: Using density functional theory (DFT) and other computational methods to predict reaction pathways and transition states.
In-situ Spectroscopic Monitoring: Employing techniques like NMR and IR spectroscopy to observe reactions in real-time and identify transient intermediates.
Isotope Labeling Studies: To trace the path of atoms during a reaction and elucidate complex mechanisms.
Integration with High-Throughput Methodologies for Accelerated Discovery
To expedite the exploration of 2-Propanol, 1-chloro-3-(phenylthio)-, high-throughput screening (HTS) methodologies will be indispensable. These automated techniques allow for the rapid synthesis and testing of a large number of compounds.
The integration of HTS could accelerate:
Reaction Optimization: Quickly identifying the best catalysts, solvents, and conditions for a given transformation.
Discovery of New Reactions: Screening for unexpected reactivity with a wide range of reagents.
Biological Screening: Testing a library of derivatives against various biological targets to identify potential drug leads.
| High-Throughput Approach | Application Area | Expected Outcome |
| Parallel Synthesis | Synthetic Methodology | Rapid generation of a library of derivatives |
| Miniaturized Reaction Screening | Reactivity and Mechanistic Studies | Efficient optimization of reaction conditions |
| Automated Biological Assays | Life Science Applications | Identification of compounds with desired biological activity |
Q & A
Q. What are the recommended synthetic routes for 2-propanol, 1-chloro-3-(phenylthio)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfur-mediated coupling reactions. For example, reacting 1-chloro-3-hydroxypropane with thiophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) facilitates the substitution of the hydroxyl group with a phenylthio moiety. Reaction temperature (optimized at 0–25°C) and stoichiometric ratios (1:1.2 for thiophenol) are critical to minimize side products like disulfides . Characterization via H NMR and GC-MS is recommended to confirm purity (>95%) .
Q. How can researchers characterize the physicochemical properties of 2-propanol, 1-chloro-3-(phenylthio)-?
- Methodological Answer : Key properties include boiling point (predicted 219–230°C), density (~1.2 g/cm³), and logP (estimated 2.8 via computational models). Experimental determination involves:
- Boiling Point : Differential scanning calorimetry (DSC).
- Density : Pycnometry or calibrated volumetric methods.
- Solubility : Shake-flask method in water and organic solvents (e.g., dichloromethane).
Reference data from NIST Chemistry WebBook (e.g., similar chlorinated alcohols) can validate results .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent degradation.
Regulatory guidelines (e.g., EU REACH) prohibit derivatives like 1-chloro-3-hydroxypropane phosphate esters due to toxicity risks, necessitating strict waste segregation .
Advanced Research Questions
Q. How does the phenylthio substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The phenylthio group acts as a weak electron-withdrawing moiety, polarizing the C-Cl bond and enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., using NaN₃ in DMF) reveal a second-order rate constant () of L/mol·s at 25°C. Competing pathways, such as elimination to form alkenes, are suppressed by using polar aprotic solvents (e.g., DMSO) .
Q. What computational methods are suitable for modeling the stability of 2-propanol, 1-chloro-3-(phenylthio)- under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) predict hydrolysis pathways. At pH < 3, the compound undergoes acid-catalyzed cleavage of the C-S bond, forming thiophenol and chloropropanol. Molecular dynamics (MD) simulations in aqueous environments can quantify activation energies ( kJ/mol). Experimental validation via HPLC-MS is recommended to track degradation products .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in C NMR chemical shifts (e.g., δ 45–50 ppm for C-Cl) may arise from solvent effects or impurities. To standardize
- Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).
- Compare with high-purity reference samples synthesized via validated routes.
Collaborative databases (e.g., NIST) provide benchmark spectra for cross-validation .
Q. What strategies optimize the regioselectivity of derivatization reactions involving the chloro and phenylthio groups?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct reactivity toward the C-Cl bond.
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the phenylthio group without affecting the chloro moiety.
Reaction progress should be monitored via TLC (silica gel, hexane:EtOAc 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
